Fluorescein Monosodium Salt

Description

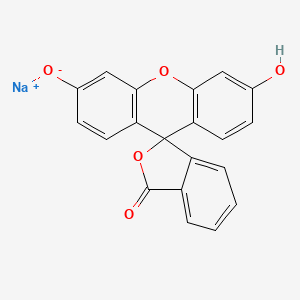

Structure

3D Structure of Parent

Properties

Molecular Formula |

C20H11NaO5 |

|---|---|

Molecular Weight |

354.3 g/mol |

IUPAC Name |

sodium;6'-hydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-olate |

InChI |

InChI=1S/C20H12O5.Na/c21-11-5-7-15-17(9-11)24-18-10-12(22)6-8-16(18)20(15)14-4-2-1-3-13(14)19(23)25-20;/h1-10,21-22H;/q;+1/p-1 |

InChI Key |

NPHLLFRQJNLZEA-UHFFFAOYSA-M |

SMILES |

C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)[O-].[Na+] |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)[O-].[Na+] |

Synonyms |

C.I. 45350 Colircusi Fluoresceina D and C Yellow No. 7 D and C Yellow No. 8 Diofluor Dipotassium Salt, Fluorescein Disodium Fluorescein Disodium Salt, Fluorescein Fluor I Strip A.T. Fluor-I-Strip A.T. Fluorescéine sodique Faure Fluorescein Fluorescein Dipotassium Salt Fluorescein Disodium Salt Fluorescein Monosodium Salt Fluorescein Sodium Fluorescein Sodium, Minims Fluorescein, Disodium Fluorescein, Sodium Fluoresceina, Colircusi Fluoresceine, Minims Fluorescite Fluorets Ful Glo Ful-Glo Funduscein Minims Fluorescein Sodium Minims Fluoresceine Minims Stains Monosodium Salt, Fluorescein Optifluor Diba Sodium Fluorescein Sodium, Fluorescein Uranine |

Origin of Product |

United States |

Synthetic Pathways and Chemical Derivatization of Fluorescein Monosodium Salt

Classical Synthesis Approaches

The foundational method for synthesizing fluorescein (B123965) involves a Friedel-Crafts acylation reaction. This approach has been a cornerstone of organic chemistry since its discovery and remains a principal route for producing the xanthene core of fluorescein.

Condensation Reactions of Phthalic Anhydride (B1165640) and Resorcinol (B1680541)

The classical synthesis of fluorescein, first reported by Adolf von Baeyer in 1871, involves the condensation of phthalic anhydride with two equivalents of resorcinol. wordpress.comwikipedia.orgmacsenlab.com This reaction is typically conducted at elevated temperatures, often between 180°C and 200°C. wordpress.comicm.edu.pl The process results in the formation of the characteristic spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one structure. The initial product is fluorescein in its lactone form, which is a dark orange to red powder and is only slightly soluble in water. wikipedia.orgnih.gov To obtain the water-soluble monosodium salt, the crude fluorescein is treated with a base, such as sodium hydroxide. macsenlab.comyoutube.com This deprotonates one of the phenolic hydroxyl groups, leading to the formation of the fluorescein anion, which is intensely fluorescent.

The reaction mechanism proceeds through the electrophilic attack of the protonated phthalic anhydride on the electron-rich resorcinol rings. wpmucdn.com This is followed by a second substitution and subsequent cyclization and dehydration to form the final xanthene structure. wpmucdn.com

Catalytic Systems for Enhanced Reaction Yields and Selectivity

To improve the efficiency and conditions of the classical synthesis, various catalytic systems have been developed. These catalysts facilitate the condensation reaction, often allowing for lower reaction temperatures and shorter reaction times, which can help to minimize the formation of byproducts and decomposition of the product. wordpress.com

Commonly used catalysts include Brønsted acids and Lewis acids. Methane sulfonic acid has been employed as both an acid catalyst and a suitable solvent, offering good yields under milder conditions compared to the traditional high-temperature fusion. iscientific.orgchemicalbook.com Lewis acids such as zinc chloride are also frequently used to accelerate the Friedel-Crafts reaction. wordpress.comwikipedia.orgicm.edu.pl More recently, other Lewis acids like niobium pentachloride (NbCl5) have been shown to promote the synthesis of fluorescein derivatives with high yields and short reaction times. unesp.br Ferric hydrogensulfate has also been reported as a recyclable catalyst for this condensation. researchgate.net The use of zeolites as both a catalyst and a matrix for a "ship-in-a-bottle" synthesis has also been explored, where the precursors are adsorbed into the zeolite pores and the dye is synthesized within the structure. rsc.org

| Catalyst | Reaction Conditions | Advantages |

| Zinc Chloride (ZnCl2) | 180-200°C | Traditional and effective catalyst. icm.edu.pl |

| Methane Sulfonic Acid | Milder conditions than fusion | Acts as both catalyst and solvent, providing better yields. iscientific.org |

| Niobium Pentachloride (NbCl5) | Not specified | High yields and short reaction times. unesp.br |

| Ferric Hydrogensulfate | Melt conditions | Recyclable catalyst. researchgate.net |

| Zeolites (H-forms) | Not specified | Act as both catalyst and encapsulating matrix. rsc.org |

Strategies for Functional Group Introduction and Modification

The functionalization of the fluorescein scaffold is crucial for tailoring its properties for specific applications. Sulfonation is a key modification that enhances water solubility and can alter the photophysical characteristics of the dye.

Sulfonation Methodologies

Sulfonation introduces sulfonic acid (-SO3H) groups onto the fluorescein structure. This is typically achieved through electrophilic aromatic substitution, where the fluorescein molecule reacts with a sulfonating agent. The positions of sulfonation can be controlled to some extent by the reaction conditions. The introduction of sulfonic acid residues generally improves aqueous solubility and can increase the photostability and quantum yields of the dye. iscientific.org The sulfonation process can also cause a slight red-shift in the absorption and emission spectra of fluorescein. iscientific.orgnih.gov

Regioselective Monosulfonation Protocols

Achieving regioselective monosulfonation on the fluorescein molecule can be challenging due to the multiple available positions for electrophilic attack. However, specific protocols have been developed to favor the formation of a single sulfonated product. One method involves reacting fluorescein with concentrated sulfuric acid and heating the mixture to 140°C for several hours. iscientific.orgiscientific.org This process has been reported to selectively yield the 4'-monosulfonated product. iscientific.org Another approach to obtain a more stable monosulfonated fluorescein is to synthesize it as its sodium salt. iscientific.orgiscientific.org

Synthesis of Aminofluorescein Derivatives

Aminofluorescein derivatives are crucial intermediates for the synthesis of a variety of fluorescent probes and labels. The most common approach for their synthesis involves the nitration of fluorescein followed by the reduction of the resulting nitro groups. researchgate.netsmolecule.com

A typical synthesis starts with the reaction of 4-nitrophthalic acid with resorcinol. researchgate.netiscientific.org This condensation reaction, often carried out at high temperatures (190-200°C), yields a mixture of 5-nitrofluorescein and 6-nitrofluorescein. researchgate.net The separation of these isomers is a critical step. One effective method involves acetylating the mixture with acetic anhydride to form the O-diacetyl derivatives, which can then be separated by fractional crystallization. researchgate.net Alternatively, propionic anhydride can be used for the separation of the dipropionate esters. google.com

Once the nitrofluorescein isomers are separated, the nitro group is reduced to an amino group. A common method for this reduction is the use of sodium sulfide (B99878) and sodium hydrosulfide (B80085) in an aqueous solution. researchgate.netrsc.org This approach has been shown to cleanly reduce the nitro group without causing cleavage of the lactone ring, a potential side reaction with other reducing agents like hydrogen and Raney nickel. rsc.org The final aminofluorescein products, 5-aminofluorescein (B15267) and 6-aminofluorescein, can be further purified by crystallization. researchgate.net

Another route to aminofluoresceins involves the use of 3'-nitrofluorescein. The reduction of 3'-nitrofluorescein diacetate with sodium sulfide in water, followed by acidification with acetic acid, yields 3'-aminofluorescein. mdpi.com

Synthesis of Hydroxymethylfluorescein Derivatives

Hydroxymethylfluorescein derivatives are valuable precursors for creating fluorescent probes with altered solubility and for linking to other molecules. A primary synthetic route to these compounds begins with the corresponding carboxyfluorescein. iscientific.org

The synthesis of 5(6)-hydroxymethylfluorescein can be achieved by first converting 5(6)-carboxyfluorescein (B613776) to its diacetate form using acetic anhydride. iscientific.orggoogle.com This protected intermediate is then reacted with ethyl chloroformate, and the resulting mixed anhydride is reduced with sodium borohydride (B1222165) to yield 5(6)-hydroxymethylfluorescein diacetate. iscientific.org The diacetate isomers can be separated using flash chromatography. iscientific.org Finally, the acetate (B1210297) groups are removed by treatment with a base, such as 4-dimethylaminopyridine (B28879) (DMAP) in methanol (B129727), to give the desired hydroxymethylfluorescein. iscientific.org

An alternative reduction method for the diacetylated carboxyfluorescein involves the use of borane-tetrahydrofuran (B86392) complex or borane-dimethylsulfide complex, which are selective for reducing carboxylic acids in the presence of esters. google.com Another approach involves activating the carboxylic acid as an N-hydroxysuccinimide (NHS) ester, which can then be reduced. datapdf.com

A two-step synthesis for 5'-hydroxymethyl fluorescein (5'-HMF) has also been reported, which involves the reduction of fluorescein monoaldehyde. x-mol.comdoi.org

Isothiocyanate Conjugation Techniques

Fluorescein isothiocyanate (FITC) is a widely used derivative for labeling proteins and other biomolecules. tdblabs.seaatbio.com The isothiocyanate group (-N=C=S) reacts with primary amines, such as the N-terminus of proteins or the side chain of lysine (B10760008) residues, to form a stable thiourea (B124793) linkage. tdblabs.seaatbio.comdrmr.com

The conjugation reaction is typically carried out in a carbonate-bicarbonate buffer at a pH between 9.0 and 9.5. timothyspringer.orgfluorofinder.com The protein solution, at an optimal concentration of at least 2 mg/ml, is mixed with a solution of FITC in an anhydrous solvent like dimethyl sulfoxide (B87167) (DMSO). drmr.com The ratio of FITC to protein is a critical parameter that needs to be optimized for each specific antibody or protein to achieve the desired degree of labeling without causing solubility issues or fluorescence quenching. drmr.com Typical ratios range from 40-80 µg of FITC per mg of antibody. drmr.com The reaction is usually incubated for one to several hours at room temperature in the dark. drmr.comfluorofinder.com

After the conjugation reaction, unreacted FITC and byproducts must be removed from the labeled protein. This is commonly achieved through gel filtration chromatography (e.g., using Sephadex G-25) or dialysis. drmr.comtimothyspringer.org

Incorporation of Aldehyde and Ester Groups onto Xanthene and Benzene Moieties

The introduction of aldehyde and ester groups onto the fluorescein scaffold provides versatile handles for further chemical modifications and the development of specialized fluorescent probes. iscientific.orgresearchgate.net

Aldehyde Group Incorporation:

Fluorescein monoaldehyde (MOAF) and dialdehyde (B1249045) (DIAF) can be synthesized via the Reimer-Tiemann formylation reaction. researchgate.netmdpi.com This reaction involves treating fluorescein with chloroform (B151607) in the presence of a strong base, such as sodium hydroxide, and a phase-transfer catalyst like 15-Crown-5. mdpi.com The reaction is typically carried out in a solvent like methanol at an elevated temperature (e.g., 55°C). mdpi.com The resulting mixture of mono- and dialdehydes can be separated by flash column chromatography. mdpi.com These aldehyde derivatives can then be reacted with various amine-containing compounds to form Schiff base derivatives. researchgate.net

Another method for introducing an aldehyde group is through the reaction of fluorescein with formaldehyde (B43269) under alkaline conditions. wiley.comgoogle.com This reaction can lead to the formation of fluorescein-formaldehyde oligomers. wiley.comwiley.com

Ester Group Incorporation:

Esterification of fluorescein's hydroxyl groups is a common strategy to modify its properties or to introduce a reactive site. The reaction of fluorescein with an acrylic acid, for example, can be catalyzed by acids like sulfuric acid or p-toluenesulfonic acid under reflux conditions in a polar aprotic solvent such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM).

Fluorescein can also be esterified with fatty acids. researchgate.net For instance, fluorescein ethyl ester and O-ethyl-fluorescein ethyl ester have been synthesized in high yields. nih.gov The esterification of fluorescein with carboxylic acids can also be achieved using phosphorus pentoxide on silica (B1680970) gel (P2O5/SiO2) as a catalyst. researchgate.net These ester derivatives are often investigated for their hydrolytic properties, which can be useful for enzyme assays. researchgate.net

Advanced Purification and Characterization Techniques for Synthetic Products

The purification and characterization of synthetic fluorescein derivatives are essential to ensure their purity and to confirm their chemical structures.

Purification Techniques:

Column Chromatography: This is a fundamental technique for separating mixtures of fluorescein derivatives. mdpi.comgoogle.com Silica gel is a common stationary phase, and a variety of solvent systems can be employed to achieve separation based on the polarity of the compounds. mdpi.comgoogle.com For example, mixtures of fluorescein mono- and dialdehydes have been separated using an ethyl acetate in petroleum ether or dichloromethane gradient. mdpi.com

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for both the purification and analysis of fluorescein derivatives, offering higher resolution than standard column chromatography. iscientific.orgnih.gov It is particularly useful for separating closely related isomers and for isolating highly pure products.

Crystallization: Fractional crystallization is a classical method used to separate isomers, such as 5- and 6-nitrofluorescein diacetates, based on their different solubilities. researchgate.netiscientific.org

Gel Filtration Chromatography: This technique, also known as size-exclusion chromatography, is widely used to separate fluorescein-protein conjugates from unreacted, low-molecular-weight FITC. drmr.comtimothyspringer.org

Ion-Exchange Chromatography: Cellulose (B213188) ion-exchange chromatography can be used for the purification of fluorescein and its derivatives. nih.gov DEAE (diethylaminoethyl) cellulose or Sephadex has been used to fractionate FITC-conjugated antibodies to separate optimally labeled proteins from under- and over-labeled ones. nih.gov

Isoelectric Focusing: This high-resolution technique separates molecules based on their isoelectric point and has been used to isolate different monofluorescein-labeled protein derivatives. nih.gov

Characterization Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for elucidating the chemical structure of synthesized fluorescein derivatives. doi.orgmdpi.comgoogle.com

Mass Spectrometry (MS): Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS are used to determine the molecular weight of the synthesized compounds and to confirm their identity. wiley.comgoogle.com

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis is used to identify the functional groups present in the synthesized molecules, such as the characteristic peaks for aldehyde or ester groups. mdpi.com

UV-Visible and Fluorescence Spectroscopy: These techniques are used to determine the absorption and emission maxima of the fluorescein derivatives, which are crucial for their application as fluorescent probes. researchgate.netmdpi.comnih.gov The quantum yield of fluorescence is also an important parameter that is determined using these methods. nih.gov

Elemental Analysis: This provides the percentage composition of elements in a compound, which helps to confirm its empirical formula. researchgate.net

Advanced Spectroscopic and Photophysical Investigations of Fluorescein Monosodium Salt

Electronic Absorption and Emission Spectroscopy

The study of the electronic absorption and emission spectra of fluorescein (B123965) monosodium salt provides fundamental insights into its behavior as a fluorophore. These spectroscopic properties are highly sensitive to the molecular environment, making it a valuable probe in various scientific fields.

Determination of Peak Excitation and Emission Wavelengths

Fluorescein monosodium salt exhibits strong absorption of light in the blue region of the visible spectrum, with a subsequent emission of fluorescence in the green-yellow region. The peak excitation and emission wavelengths are crucial parameters for its application in fluorescence-based techniques.

In aqueous solutions, the disodium (B8443419) salt of fluorescein typically shows an absorption maximum at approximately 490 nm and an emission maximum around 514 nm. aatbio.com Other studies have reported similar values, with absorption peaks at 493.5 nm and emission peaks around 515 nm in water. bestchem.hu In a 0.9% sodium chloride solution, an absorption maximum of 479 nm and an emission peak of 538 nm have been observed. nih.govfrontiersin.org For the deprotonated form in a basic solution, peak excitation occurs at 495 nm with peak emission at 520 nm. wikipedia.org The specific values can be influenced by factors such as solvent and concentration. mdpi.com

Table 1: Peak Excitation and Emission Wavelengths of this compound in Various Conditions

| Condition | Peak Excitation Wavelength (nm) | Peak Emission Wavelength (nm) | Source(s) |

|---|---|---|---|

| Aqueous Solution | 490 | 514 | aatbio.com |

| Water | 493.5 | ~515 | bestchem.hu |

| 0.9% Sodium Chloride | 479 | 538 | nih.govfrontiersin.org |

| Basic Solution (deprotonated) | 495 | 520 | wikipedia.org |

| Dilute Solution (pH 7.5-8.5) | 490 | 513 | nih.gov |

Analysis of pH-Dependent Absorption and Emission Profiles

The absorption and emission characteristics of this compound are markedly dependent on the pH of the solution. aatbio.com This is due to the different ionic forms (prototropic forms) the molecule can adopt at various pH values. Fluorescein has a pKa of approximately 6.4, leading to ionization equilibria that influence its spectroscopic properties in the pH range of 5 to 9. aatbio.comwikipedia.org

In basic solutions (pH 7.5-8.5), the dianion form of fluorescein is predominant, which is characterized by a strong absorption peak around 490 nm. nih.gov As the pH is lowered below 7.5, this peak progressively shifts to approximately 460 nm, corresponding to the monoanion and neutral forms of the molecule. nih.gov The absorption at 490 nm reaches 50% of its maximum value at a pH of 6.75. nih.gov The fluorescence emission intensity also follows this pH-dependent profile, with the highest emission observed at a pH of 8.5 or greater in very dilute solutions. researchgate.net As the pH decreases, the fluorescence emission declines. researchgate.net The different protonation states exhibit varying fluorescence efficiencies, with the dianion and monoanion being the primary fluorescent species, while the neutral form is non-emissive. frontiersin.org

Identification and Significance of Isosbestic Points

An isosbestic point is a specific wavelength at which the molar absorptivity of two or more species in a mixture is the same. fluortools.com For fluorescein, an isosbestic point is observed at approximately 460 nm, where the absorption is independent of the pH. wikipedia.orgsciencemadness.org Some sources report this point at 463 nm or 464 nm. bestchem.huresearchgate.net

The presence of an isosbestic point is significant because it indicates the existence of a two-component system in equilibrium, in this case, the different prototropic forms of fluorescein. fluortools.com At this wavelength, the total absorbance of the solution remains constant regardless of the relative concentrations of the different ionic species, as long as the total concentration of fluorescein is constant. fluortools.com This property is particularly useful for quantitative analysis and for monitoring reactions or changes in pH where the total concentration of the dye needs to be accurately determined without being affected by shifts in the equilibrium between its different forms.

Fluorescence Lifetime Studies

Fluorescence lifetime is a measure of the average time a molecule remains in its excited state before returning to the ground state by emitting a photon. It is an intrinsic property of a fluorophore that can provide detailed information about its molecular environment.

Measurement of Fluorescence Lifetimes in Varied Environments

The fluorescence lifetime of fluorescein is sensitive to its surrounding environment, including the solvent polarity and the presence of other molecules. mdpi.com For instance, the fluorescence lifetimes of fluorescein derivatives have been shown to be dependent on the solvent, with values ranging from 2.3 ns to 4.06 ns in solvents with varying dielectric constants. mdpi.com Studies have been conducted in various organic solvents such as acetonitrile, ethanol, dimethyl sulfoxide (B87167), and tetrahydrofuran. mdpi.comresearchgate.net In alkaline aqueous solutions, fluorescein exhibits a fluorescence lifetime of approximately 4.0 ns. wikipedia.org More specifically, values of 4.06 ns in an alkaline aqueous solution (pH 12.8) and 4.16 ns for the sodium fluorescein dianion have been reported. mdpi.com

Table 2: Fluorescence Lifetimes of Fluorescein in Different Environments

| Environment | Fluorescence Lifetime (ns) | Source(s) |

|---|---|---|

| Alkaline Aqueous Solution (pH 12.8) | 4.06 ± 0.01 | mdpi.com |

| Alkaline Aqueous Solution (pH 12.8) | 4.08 ± 0.02 | mdpi.com |

| 0.1 M NaOH | 4.02 | mdpi.com |

| 0.01 M NaOH | 4.0 ± 0.2 | mdpi.com |

| Sodium Fluorescein Dianion | 4.16 | mdpi.com |

| Ethanol | Varied | researchgate.net |

| PBS Buffer | Varied | researchgate.net |

Correlation of Lifetime with Prototropic Forms and Environmental Factors

The fluorescence lifetimes of the different prototropic forms of fluorescein are distinct. The protonated and deprotonated forms have lifetimes of approximately 3 ns and 4 ns, respectively. wikipedia.org This difference allows for pH determination based on lifetime measurements, which can be an advantage over intensity-based measurements that can be affected by dye concentration and photobleaching.

In some organic solvents, the fluorescence decay of fluorescein derivatives fits a double exponential model, suggesting the presence of two different species in the excited state. mdpi.com These are attributed to different conformations of the molecule. mdpi.com The average lifetime is influenced by the solvent's polarity. mdpi.com Furthermore, the ratio of the fluorescence quantum yield to the fluorescence lifetime, which represents the radiative rate constant, has been found to be a constant value for a series of fluorescein derivatives, while the non-radiative rate constant varies with the molecular structure and the solvent. researchgate.net

Protolytic Equilibria in Ground and Excited States

Fluorescein's fluorescence is highly dependent on pH, a characteristic governed by the equilibria between its various protolytic forms. researchgate.net Depending on the protonation state, fluorescein can exist in multiple forms, including cationic, neutral (quinoid, lactone, zwitterionic), monoanionic, and dianionic species. researchgate.netnih.gov These equilibria are significantly altered upon photoexcitation, leading to different acidity constants in the excited state compared to the ground state.

Computational Simulation of Protolytic Form Distributions

Computational methods, particularly those based on Density Functional Theory (DFT), have been instrumental in modeling the distribution of fluorescein's protolytic forms. researchgate.netresearchgate.net These simulations calculate the thermodynamic properties and optimized geometries of each species—cation, neutral tautomers, monoanion, and dianion—to predict their relative concentrations as a function of pH. researchgate.netgrafiati.com

Simulations have been used to model the stationary distribution of both ground and excited state concentrations under continuous photoexcitation. grafiati.com Such studies help in identifying the specific pH ranges where individual excited protolytic forms are predominant. grafiati.com For instance, theoretical calculations have established the ground state protolytic constants (pKa) relating the cation, neutral form, monoanion, and dianion as approximately pKa1 = 2.08, pKa2 = 4.31, and pKa3 = 6.43. researchgate.net These computational findings provide a foundational framework for interpreting experimental spectroscopic data.

Experimental Verification of Excited State Protolytic Equilibria

The acidity of a molecule can change significantly upon electronic excitation, a phenomenon that can be quantified by determining the excited-state acidity constant, pKa. coe.edu The Förster cycle is a thermodynamic tool used to estimate pKa values from spectroscopic data. coe.eduresearchgate.netdiva-portal.org It relates the ground-state pKa to the electronic excitation energies (determined from absorption and fluorescence spectra) of the acidic and basic forms of the molecule. researchgate.net

Experimental verification of excited-state equilibria for fluorescein often involves fluorescence titration, where changes in fluorescence spectra are monitored as a function of pH. tau.ac.il Analysis of these titrations can reveal the pKa* values. For fluorescein, it has been shown that the excited monoanion-dianion reaction is kinetically controlled and dependent on buffer concentration. researchgate.net At low buffer concentrations, the reaction may not reach equilibrium within the excited-state lifetime, whereas at higher concentrations, the proton transfer can be fast enough for equilibrium to be approached. researchgate.netresearchgate.net The pKa value for the equilibrium between the monoanion and dianion is approximately 6.4. mdpi.com Fluorination of the fluorescein structure has been shown to decrease the pKa values. nih.gov

Table 1: Ground and Excited State Acidity Constants (pKa) of Fluorescein This table presents representative pKa values for the protolytic equilibria of fluorescein. Actual experimental values can vary with ionic strength and specific experimental conditions.

Dynamics of Photoinduced Proton Transfer

The transfer of a proton in the excited state (ESPT) is a dynamic process that occurs on ultrafast timescales. acs.org Time-resolved fluorescence and transient absorption spectroscopy are key techniques used to study these dynamics. rsc.orgaip.org For many photoacids, ESPT is a multi-step process that can be influenced by solvent reorganization and the formation of intermediates like contact ion pairs. aip.org

In fluorescein, the proton exchange reactions in the excited state, particularly between the monoanion and dianion, have been studied using nanosecond emission kinetics. mdpi.com The rates of these proton transfer reactions are crucial as they compete with other excited-state decay processes like fluorescence. grafiati.com Studies on similar systems have shown that the rate constant for ESPT can exceed 2 x 10¹¹ s⁻¹. rsc.org The efficiency of ESPT in fluorescein derivatives is linked to an increase in photoacidity and is often accompanied by high fluorescence quantum yields from the resulting photobase. acs.org

Solvatochromic Phenomena and Intermolecular Interactions

Solvatochromism describes the change in the position, and sometimes intensity, of a molecule's absorption and emission spectra as a function of solvent polarity. mdpi.com This phenomenon provides insight into the nature of solute-solvent interactions and the differences in these interactions between the ground and excited states.

Spectral Shifts in Binary and Ternary Solvent Systems

The spectral properties of this compound are sensitive to the solvent environment. mdpi.com In binary and ternary solvent mixtures, preferential solvation can occur, where the solute's immediate microenvironment (the solvation shell) is enriched with one of the solvent components. nih.gov

Studies on fluorescein sodium in binary mixtures such as water-ethanol, water-methanol, and methanol-dimethylacetamide have been conducted to analyze these intermolecular interactions. mdpi.com Theoretical models, including the statistical cell model, are applied to the spectral data from these mixtures to understand the composition of the first solvation shell and to estimate the difference in interaction energies between the solute and each solvent component. mdpi.comsemanticscholar.org The analysis of spectral shifts in various solvent mixtures helps to quantify the contributions of different types of intermolecular forces, such as hydrogen bonding and non-specific polarity/dipolarity interactions. nih.gov

Table 2: Illustrative Solvatochromic Shifts of Fluorescein Dianion Absorption Maximum (λmax) in Different Solvents This table provides example data showing the effect of solvent polarity on the absorption spectrum of the fluorescein dianion.

Quantum-Mechanical Estimation of Excited State Dipole Moments

A molecule's dipole moment often changes upon electronic excitation due to the redistribution of electron density. researchgate.net This change can be estimated by analyzing solvatochromic shifts using theoretical models like the Lippert-Mataga, Bakhshiev, or Chamma-Viallet equations. researchgate.netresearchgate.net These models correlate the Stokes shift (the difference in wavenumber between the absorption and emission maxima) with a solvent polarity function that depends on the solvent's dielectric constant (ε) and refractive index (n). researchgate.netresearchgate.net

For fluorescein, the ground state dipole moment (μg) is first determined using quantum-mechanical calculations (e.g., DFT). researchgate.netrevistadechimie.ro This value is then used in conjunction with the slope of a Lippert-Mataga plot to estimate the excited state dipole moment (μe). rsc.orgrsc.org Studies have consistently shown that for fluorescein, the excited state dipole moment is greater than the ground state dipole moment, indicating that the molecule becomes more polarized upon excitation. researchgate.net For example, one study using quantum mechanical methods calculated a ground state dipole moment of 7.94 D for fluorescein. revistadechimie.ro Another estimated the ground state dipole moment to be 2.57 D. researchgate.net The variation in these values highlights the sensitivity of the calculation to the chosen model and computational parameters. The increase in the dipole moment upon excitation signifies an efficient charge transfer process within the molecule in its excited state. researchgate.net

Table of Compounds

Thermally Activated Delayed Fluorescence (TADF) Characteristics

Thermally Activated Delayed Fluorescence is a photophysical mechanism that enhances luminescence efficiency by converting triplet states, which are typically non-emissive and account for 75% of excitons generated in electroluminescence, back into emissive singlet states. ossila.com This conversion is achieved through a process called reverse intersystem crossing (RISC), which is powered by thermal energy from the molecule's surroundings. ossila.comnih.gov For RISC to be efficient, the energy difference between the S₁ and T₁ states (ΔE_ST) must be sufficiently small (typically < 0.2 eV). rsc.org

A molecule is excited from its ground state (S₀) to an excited singlet state (S₁).

While some S₁ excitons decay directly back to S₀, producing prompt fluorescence, others undergo intersystem crossing (ISC) to a triplet state (T₁). edinst.com

In TADF materials, the small ΔE_ST allows the T₁ excitons to utilize thermal energy to undergo reverse intersystem crossing (RISC) back to the S₁ state. nih.gov

These repopulated S₁ excitons then decay to the S₀ state, emitting photons as delayed fluorescence. ossila.com

A study on a fluorescein derivative, DCF-MPYM, determined its ΔE_ST to be a mere 28.36 meV, a value small enough to permit efficient RISC and consequently, strong TADF at room temperature. nih.gov

In systems containing TADF emitters, particularly when doped into a host matrix or used alongside other fluorescent molecules, the movement of excited-state energy (excitons) is critical. Understanding these energy transfer pathways is essential for optimizing device performance and preventing efficiency losses. rsc.org The two primary mechanisms governing short-range exciton (B1674681) transfer are Förster Resonance Energy Transfer (FRET) and Dexter Energy Transfer (DET). osti.gov

Förster Resonance Energy Transfer (FRET): This is a long-range, non-radiative transfer process occurring through dipole-dipole coupling. Energy is transferred from an excited donor molecule to an acceptor molecule. In TADF "hyperfluorescence" systems, FRET is the desired pathway, where a singlet exciton, generated via RISC on the TADF molecule (donor), is efficiently transferred to a conventional fluorescent emitter (acceptor) for rapid and efficient light emission. d-nb.info The rate of FRET is highly dependent on the spectral overlap between the donor's emission and the acceptor's absorption, as well as the distance between the molecules.

Dexter Energy Transfer (DET): This is a short-range process that requires the wavefunctions of the donor and acceptor molecules to overlap, involving a simultaneous exchange of two electrons. d-nb.info In many TADF systems, DET from the triplet state of the TADF donor to the triplet state of a fluorescent acceptor is a major loss pathway, as it populates the non-emissive triplet state of the acceptor, quenching the potential for delayed fluorescence. d-nb.info

Recent studies on specific TADF emitters have shown that exciton diffusion and transfer processes can be significantly slower than in conventional fluorescent or phosphorescent materials, which helps to suppress luminescence quenching. osti.gov

A primary goal in designing TADF materials is to maximize the rate of reverse intersystem crossing (k_RISC) while maintaining a high radiative decay rate (k_F) to ensure that the harvested triplet excitons are efficiently converted into light. worktribe.com The rate of RISC is inversely proportional to the singlet-triplet energy gap (ΔE_ST); a smaller gap leads to a faster RISC process. rsc.org

Enhancing the quantum yield involves several strategies:

Minimizing ΔE_ST: Designing molecules with well-separated highest occupied molecular orbitals (HOMO) and lowest unoccupied molecular orbitals (LUMO) reduces the electron exchange energy, thereby minimizing ΔE_ST and increasing k_RISC. rsc.org

Optimizing Spin-Orbit Coupling (SOC): SOC facilitates both ISC and RISC. While strong SOC is beneficial for these transitions, it must be balanced, as excessively strong SOC can also enhance non-radiative decay from the triplet state. worktribe.com

Detailed studies on various TADF materials provide insight into the values of these critical parameters and their impact on performance.

| Compound | ΔE_ST (eV) | Φ_PL (%) | τ_d (μs) | k_RISC (s⁻¹) | k_F (s⁻¹) | Reference |

|---|---|---|---|---|---|---|

| DCF-MPYM (Fluorescein Derivative) | 0.028 | N/A | 22.11 | N/A | N/A | nih.gov |

| PXZ-TRZ | ~0.01-0.05 | N/A | 10.8 | N/A | N/A | nih.gov |

| MECzDBA | 0.03 | 96.1 | 1.18 | 2.94 × 10⁶ | 8.64 × 10⁷ | acs.org |

| EECzDBA | 0.03 | 96.6 | 1.19 | 2.93 × 10⁶ | 8.67 × 10⁷ | acs.org |

| PyCN-ACR | 0.12 | 56.0 | 2.10 | 1.2 × 10⁵ | 2.7 × 10⁷ | rsc.org |

Chemical Reactivity and Solution Phase Self Assembly of Fluorescein Monosodium Salt

Aggregation Behavior in Aqueous Solutions

Fluorescein (B123965) monosodium salt, the sodium salt of fluorescein, exhibits a notable tendency to self-associate in aqueous environments. This aggregation is a critical factor influencing its photophysical properties and its utility in various applications. The behavior is primarily driven by non-covalent interactions between the dye molecules, leading to the formation of dimers and larger aggregates, a phenomenon that is highly dependent on the solution conditions.

In aqueous solutions, fluorescein molecules demonstrate a distinct propensity to form non-covalent dimers. nih.govacs.org This dimerization is not a phenomenon that occurs in a vacuum, where charge repulsion between the molecules dominates; rather, it is induced by the polar aqueous environment. nih.govacs.orgacs.org The primary driving forces behind this association are π–π stacking interactions, with computational studies identifying a symmetric, edge-to-face dimer as the minimum energy structure. nih.govacs.orgacs.org The free energy of interaction for this dimerization process has been calculated to be approximately -1.3 kcal/mol, which is consistent with experimental data. nih.govacs.org

Beyond simple dimerization, the formation of higher-order aggregates, such as trimers, has also been observed in molecular dynamics simulations. core.ac.uk The tendency to form these larger structures increases with dye concentration. core.ac.ukatto-tec.com In some contexts, particularly when fluorescein is conjugated to other molecules like peptides, it can induce the formation of even larger, multimeric aggregates. researchgate.net This aggregation behavior is a key characteristic of xanthene dyes, where intermolecular van der Waals forces and hydrophobic interactions cause the lipophilic dye molecules to minimize their contact with the surrounding hydrophilic water molecules. atto-tec.com

Several spectroscopic techniques are instrumental in characterizing the structure and dynamics of fluorescein aggregates.

UV-Visible (UV-Vis) Absorption Spectroscopy : This is a fundamental tool for detecting aggregation. The formation of dimers and higher-order aggregates alters the electronic environment of the chromophore, leading to distinct changes in the absorption spectrum. Often, a new band or a shoulder appears on the short-wavelength side of the main absorption peak, which is characteristic of H-aggregate formation. atto-tec.comresearchgate.net The presence of an isosbestic point in concentration-dependent spectra indicates a dynamic equilibrium between two or more species, such as the monomer and dimer. atto-tec.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR, particularly proton (¹H) NMR, provides detailed structural information about the aggregates in solution. core.ac.ukresearchgate.net The formation of aggregates leads to changes in the chemical shifts of the protons on the fluorescein molecule. acs.org Titration experiments, where the concentration of the dye is systematically varied, can be used to monitor these shifts and calculate aggregation constants. researchgate.netresearchgate.net The broadening of NMR signals is also indicative of aggregation, as the larger size of the aggregates leads to less efficient magnetic relaxation. acs.org

Fluorescence Spectroscopy : The fluorescence of fluorescein is highly sensitive to its aggregation state. Typically, the formation of aggregates leads to a significant decrease in fluorescence quantum yield, a phenomenon known as aggregation-caused quenching (ACQ). nih.gov This quenching occurs because the close proximity of the chromophores in the aggregate provides non-radiative pathways for the excited state to decay. atto-tec.com

Other Techniques : Advanced methods such as Dynamic Light Scattering (DLS) and Small-Angle X-ray Scattering (SAXS) can be employed to confirm the presence of aggregates and to determine their size, shape, and distribution in solution. acs.org Fluorescence Correlation Spectroscopy (FCS) can also be used to detect and characterize aggregates of fluorescent molecules. nih.gov

The self-assembly of fluorescein monosodium salt is not static but is dynamically influenced by several key solution parameters.

Concentration : The extent of aggregation is directly dependent on the concentration of the dye. atto-tec.com At low concentrations (e.g., micromolar), fluorescein exists predominantly as a monomer. As the concentration increases, dimerization becomes more favorable, and at high concentrations, the formation of H-aggregates can dominate. core.ac.ukresearchgate.net

pH : The pH of the solution governs the ionization state of the fluorescein molecule, which exists in different prototropic forms (cationic, neutral, monoanionic, and dianionic). researchgate.net The dianionic form, which is the most fluorescent species, predominates at a pH above 6.5. researchgate.net Changes in pH alter the electrostatic interactions between dye molecules, thereby influencing their tendency to aggregate. The pKa values of fluorescein are themselves sensitive to the solution environment, including ionic strength and the presence of organic cosolvents. researchgate.net

Ionic Strength : The ionic strength of the aqueous medium plays a crucial role in aggregation. atto-tec.com Increasing the ionic strength, for instance by adding salts like sodium chloride, can screen the electrostatic repulsion between the negatively charged fluorescein dianions. This reduction in repulsion facilitates the approach of the molecules to each other, thereby promoting aggregation driven by hydrophobic interactions. acs.orgnih.gov Studies have shown that variations in ionic strength can significantly shift the apparent pKa value of fluorescein, which in turn affects its aggregation properties. researchgate.net

Table 1: Influence of Solution Parameters on Fluorescein Aggregation

| Parameter | Effect on Aggregation | Underlying Mechanism |

|---|---|---|

| Increasing Concentration | Promotes aggregation (dimers, higher-order aggregates) | Increased probability of intermolecular collisions and interactions. core.ac.ukatto-tec.com |

| Changing pH | Modifies aggregation by altering the dominant ionic species | Affects electrostatic repulsion/attraction between molecules; different prototropic forms have different aggregation tendencies. researchgate.net |

| Increasing Ionic Strength | Generally promotes aggregation | Screens electrostatic repulsion between charged dye molecules, enhancing the effect of hydrophobic interactions. atto-tec.comnih.gov |

Structural Characterization of Aggregates via Spectroscopic Methods (e.g., UV-Vis, NMR)

Interactions with Molecular Systems

The utility of this compound often stems from its interactions with other molecules, including those of biological relevance and the solvent molecules that surround it.

This compound is known to interact with and bind to various biologically active molecules, most notably proteins and nucleic acids.

Protein Binding : A significant portion of fluorescein administered in biological systems, estimated at 80-90%, binds to plasma proteins, particularly serum albumin. wiley.comnih.gov The binding of fluorescein sodium salt to Bovine Serum Albumin (BSA) has been characterized using spectroscopic methods. researchgate.netresearchgate.net These studies indicate that the interaction leads to quenching of the intrinsic tryptophan fluorescence of BSA, allowing for the determination of binding constants. researchgate.net The binding is primarily driven by hydrophobic interactions and can induce conformational changes in the protein's secondary structure. researchgate.net

DNA Binding : Fluorescein also exhibits a notable affinity for DNA. UV-Vis absorption spectroscopy has been used to study this interaction, revealing a hypochromic effect that suggests a binding mode involving partial intercalation or groove binding. researchgate.net The steric hindrance of the fluorescein molecule may prevent full intercalation. researchgate.net

The binding affinities are quantified by association (Kₐ) or binding (Kₑ) constants, as shown in the table below.

Table 2: Reported Binding Constants for Fluorescein with Biomolecules

| Biomolecule | Method | Binding Constant (K) | Reference |

|---|---|---|---|

| Bovine Serum Albumin (BSA) | Fluorescence & Absorption Spectroscopy | Association constants (Kₐ) determined at various temperatures. | researchgate.netresearchgate.net |

| DNA | UV-Vis Absorption Spectroscopy | Kₑ = 3.74 × 10⁴ M⁻¹ | researchgate.net |

The photophysical properties of fluorescein are highly sensitive to its immediate molecular environment, a phenomenon known as solvatochromism. The interactions with solvent and cosolvent molecules, particularly through hydrogen bonding, are dominant in this respect. researchgate.netresearchgate.net

In pure water, the fluorescein dianion acts as a hydrogen bond acceptor. researchgate.net When organic cosolvents are introduced into the aqueous solution, they can significantly alter the solvent environment. Molecular dynamics simulations have shown that cosolvents such as glycerol (B35011) and sucrose (B13894) can preferentially interact with the fluorescein monoanion and dianion. researchgate.netnih.govgrafiati.com This preferential interaction displaces water molecules from the local solvation shell of the dye, reducing the number of hydrogen bonds between the xanthene ring of fluorescein and water. researchgate.netnih.gov

The addition of organic solvents like dimethylsulfoxide (DMSO), ethanol, methanol (B129727), and acetone (B3395972) to water typically causes a bathochromic (red) shift in the absorption spectrum of the fluorescein dianion. researchgate.net This shift reflects changes in the hydrogen bonding environment. researchgate.net The specific nature of the solvent—its hydrogen bond donor acidity and acceptor basicity—dictates the extent and direction of the spectral shifts. researchgate.net Furthermore, the presence of organic cosolvents can also influence the ionization constants (pKa) of fluorescein, which in turn affects its absorption and emission properties.

Computational and Theoretical Modeling of Fluorescein Monosodium Salt Systems

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in elucidating the fundamental properties of the fluorescein (B123965) dianion, the active form of fluorescein monosodium salt in many applications.

Density Functional Theory (DFT) for Structural Optimization and Electronic Properties

DFT calculations are a powerful tool for optimizing the molecular structure of fluorescein and determining its electronic characteristics. nih.govacs.org These calculations are often performed in an implicit water solvent model to simulate the aqueous environment. nih.govacs.org The choice of the density functional is critical, as it must accurately account for various interactions, including dispersion forces, which are crucial for describing aggregation phenomena. core.ac.uk For instance, the M06-2X density functional has been successfully used for this purpose. core.ac.uk Through these calculations, researchers can obtain a detailed picture of the molecule's geometry and the distribution of electron density, which governs its reactivity and interactions.

Determination of Minimum Energy Structures and Atomic Charges

A key outcome of DFT calculations is the determination of the minimum energy structure of the fluorescein molecule. nih.govacs.org This optimized geometry represents the most stable conformation of the molecule in a given environment. Furthermore, these calculations provide the atomic charges for each atom in the molecule. nih.govacs.org This information is crucial for developing accurate force fields, which are essential for subsequent, more complex simulations like Molecular Dynamics. nih.govacs.org The calculated minimum energy structure and atomic charges serve as foundational parameters for understanding how fluorescein interacts with itself and its surroundings. nih.govacs.org

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound in aqueous solutions, allowing for the study of processes that occur over time.

Calculation of Self-Diffusion Coefficients in Aqueous Solutions

MD simulations are employed to calculate the self-diffusion coefficient of fluorescein in water. nih.govacs.org This is typically achieved by computing the mean square displacement (MSD) of the molecule over time from trajectories generated during the simulation and then applying the Einstein relation. nih.govacs.org Simulations have yielded a self-diffusion coefficient of approximately 0.42 x 10⁻⁵ cm²/s, which shows good agreement with experimental data. nih.govacs.org The accuracy of these simulations relies on a well-parameterized force field, which is often developed using data from quantum chemical calculations. core.ac.uk

Table 1: Calculated Self-Diffusion Coefficient of Fluorescein

| Property | Value | Method | Reference |

|---|

Simulation of Dimerization and Aggregation Processes

One of the significant findings from MD simulations is the confirmation of fluorescein's tendency to form dimers and other aggregates in aqueous solutions. nih.govacs.org Simulations have shown that even at low concentrations, spontaneous dimerization occurs. core.ac.uk The analysis of these aggregation processes reveals that they are driven by a combination of electrostatic and van der Waals interactions. core.ac.uk DFT calculations further elucidate the nature of the dimer, indicating that in a vacuum, dimerization is unfavorable due to charge repulsion. nih.govacs.org However, in an aqueous environment, a symmetric dimer structure stabilized by edge-to-face π-π interactions becomes the minimum energy conformation. nih.govacs.org

Free Interaction Energy Computations (e.g., Umbrella Sampling)

To quantify the strength of the dimerization, advanced MD simulation techniques like Umbrella Sampling are used to calculate the free interaction energy. nih.govacs.org This method involves applying a biasing potential to the system to ensure adequate sampling of the dissociation pathway of the dimer. The resulting trajectories can be analyzed using methods like the Weighted Histogram Analysis Method (WHAM) and Umbrella Integration to construct the potential of mean force and determine the free energy of interaction. nih.govpolimi.it For the fluorescein dimer, the free interaction energy has been calculated to be approximately -1.3 kcal/mol, a value that aligns well with experimental findings. nih.govacs.org This agreement underscores the predictive power of these computational methods. It has been noted that the free interaction energy is sensitive to pH, with a slight decrease in interaction strength observed at higher pH values. polimi.it

Table 2: Calculated Free Interaction Energy of Fluorescein Dimer

| pH | Interaction Energy (kcal/mol) | Method | Reference |

|---|---|---|---|

| 7 | -1.33 | Umbrella Sampling | polimi.it |

Molecular Docking and Bioinformatics Approaches

Computational modeling, particularly molecular docking and bioinformatics, serves as a powerful tool for predicting and analyzing the interactions of this compound with biological macromolecules at a molecular level. These in silico methods provide valuable insights into binding affinities, potential binding sites, and the specific molecular forces that govern these interactions, complementing experimental data.

Ligand-Protein Interaction Predictions

Molecular docking simulations are frequently employed to predict the binding mode and affinity of this compound with various proteins. These studies are crucial for understanding its behavior as a fluorescent tracer and its potential interactions with protein transporters and enzymes.

One key area of investigation has been the interaction of sodium fluorescein with serum albumins, the primary carriers of many drugs and endogenous molecules in the blood. Molecular docking studies have successfully predicted the binding of sodium fluorescein to human serum albumin (HSA). nih.gov These computational models identified that the dye preferentially binds to the fatty acid (FA) binding site III, which is located in subdomain IIIA of the protein. nih.gov The analysis of the docked complex highlighted the importance of specific amino acid residues in stabilizing the interaction, with Leucine 430 (Leu430) appearing to play a pivotal role. nih.gov

In another bioinformatics study, the interaction between sodium fluorescein and Candida rugosa lipase (B570770) (CRL) was investigated. nih.govresearchgate.net This research was part of a broader effort to develop a nanobio-based reagent for forensic applications. nih.gov Molecular docking simulations calculated the binding energy for the sodium fluorescein-CRL complex to be -8.1 kcal/mol, indicating a strong and spontaneous interaction. nih.gov The stability of this predicted complex was further supported by the observation of hydrogen bond formation in the simulation. nih.gov

These predictive studies demonstrate the utility of molecular docking in elucidating the specific binding sites and energetic favorability of this compound's interactions with different proteins.

Table 1: Predicted Interactions of this compound with Proteins

| Protein | Predicted Binding Site / Region | Key Interacting Residues (Predicted) | Predicted Binding Energy (kcal/mol) |

| Human Serum Albumin (HSA) | Fatty Acid (FA) binding site III (Subdomain IIIA) | Leu430 | Not specified in study |

| Candida rugosa lipase (CRL) | Active Site | Not specified | -8.1 |

Analysis of Interactions with Lipid Constituents

Bioinformatics and computational approaches have also been used to analyze the interactions between this compound and various lipid molecules, which is fundamental to understanding its behavior near cell membranes and in lipid-rich environments.

A study focused on forensic science applications computationally modeled the interaction between a conjugate of sodium fluorescein and lipid components typically found in fingerprints. nih.gov Molecular docking simulations were performed to assess the binding between the dye and saturated fatty acids of different chain lengths. The results indicated favorable interactions, with calculated binding energies of -5.0 kcal/mol for tetradecanoic acid, -4.9 kcal/mol for hexadecanoic acid, and -3.6 kcal/mol for octadecanoic acid. nih.gov The formation of hydrogen bonds, with distances ranging from 2.6 to 3.4 Å, was identified as a key factor in stabilizing these complexes. nih.gov

The general mechanism of interaction is understood to involve electrostatic attraction between the charged groups of the fluorescein molecule and the hydrophilic portions of lipids or cell membranes. nih.gov Further quantitative analysis has been conducted to measure the propensity of fluorescein to associate with model lipid bilayers. plos.org Using zwitterionic lipid vesicles, a "Membrane Interaction Factor" (MIF) was determined for fluorescein. plos.org This metric provides a standardized measure of the dye's partitioning between the aqueous phase and the lipid bilayer. plos.org Such studies are critical for interpreting fluorescence microscopy data, as unintended dye-membrane interactions can influence the localization and signal of a labeled target. plos.org

Table 2: Computationally Analyzed Interactions with Lipid Constituents

| Lipid Constituent | Computational Method/Metric | Finding |

| Tetradecanoic Acid | Molecular Docking | Binding Energy: -5.0 kcal/mol |

| Hexadecanoic Acid | Molecular Docking | Binding Energy: -4.9 kcal/mol |

| Octadecanoic Acid | Molecular Docking | Binding Energy: -3.6 kcal/mol |

| Zwitterionic Lipid Bilayers (Egg PC) | Membrane Interaction Factor (MIF) | Quantified association with model membranes |

Advanced Research Applications and Methodological Developments Based on Fluorescein Monosodium Salt

Environmental and Earth Science Tracer Applications

The strong fluorescence of fluorescein (B123965) monosodium salt, also known as uranine, makes it an ideal tracer for tracking water movement in various geological settings. macsenlab.comwikipedia.org Its ability to be detected at very low concentrations allows for its use in large-scale environmental studies without causing significant alteration to the water system. researchgate.netgue.com

Hydrological Tracing of Groundwater Flow and Water Movement

Fluorescein monosodium salt is extensively used in hydrological tracer tests to understand both surface and groundwater flow. macsenlab.comwikipedia.org Since the late 1800s, it has been a staple in karst hydrology to map subterranean watercourses and delineate groundwater basin boundaries. gue.comusf.edu The dye helps in understanding water flow patterns, identifying areas of contamination, and locating obstructions within groundwater systems. wikipedia.org

The principle of using fluorescein as a tracer involves injecting a known quantity of the dye into a water system and then monitoring its appearance and concentration at various downstream locations. gue.com This can be done qualitatively, to simply establish a connection between two points, or quantitatively, to determine parameters like travel time, velocity, and dispersion. gue.comresearchgate.net The detection of the dye is typically performed using a fluorometer, which can measure its fluorescence even when it is not visible to the naked eye. gue.com The detection limit for fluorescein by a fluorescence spectrophotometer can be as low as 1 part per billion (ppb). researchgate.net

Several factors can influence the effectiveness of fluorescein as a tracer. It is known to degrade in acidic or organic-rich waters and is photochemically unstable, meaning it can lose fluorescence upon exposure to light. usf.edugw-project.org Therefore, it is recommended that solutions be stored in amber-colored bottles to prevent photodegradation. researchgate.net The fluorescence intensity is also pH-dependent, with lower intensity observed at acidic pH levels. researchgate.net

Table 1: Properties and Characteristics of this compound in Hydrological Tracing

| Property | Value/Characteristic | Source(s) |

|---|---|---|

| Common Name | Uranine | macsenlab.comgw-project.org |

| Appearance | Dark orange/red powder | researchgate.net |

| Color in Water | Bright green | gw-project.org |

| Peak Excitation | ~494 nm | macsenlab.comwikipedia.org |

| Peak Emission | ~521 nm | macsenlab.comwikipedia.org |

| Detection Limit | 1 ppb (by fluorescence spectrophotometer) | researchgate.net |

| Key Advantages | High solubility, low detection limit, anionic nature reduces adsorption | gue.comgw-project.org |

| Limitations | Degrades in acidic/organic-rich water, photochemical instability | usf.edugw-project.org |

Subsurface Flow Analysis in Petroleum Reservoirs

In the petroleum industry, this compound is a commonly used fluorescent tracer to determine reservoir connectivity between injection and production wells. researchgate.netslb.com This is a crucial aspect of reservoir management, particularly during secondary or tertiary recovery methods like water flooding, as it helps in optimizing flow patterns and maximizing hydrocarbon recovery. researchgate.netslb.com

The dye is injected into the reservoir through an injection well, and its arrival and concentration are monitored at surrounding production wells. This allows engineers to understand fluid movement, identify preferential flow paths (fractures), and assess the efficiency of the water injection process. researchgate.netepj-conferences.org Fluorescein is considered a suitable tracer for these applications due to its stability under typical downhole conditions and its low adsorption on reservoir rock, especially in carbonate reservoirs where recovery rates as high as 82.1% have been reported. mdpi.com Laboratory studies have shown that fluorescein can be applied in geothermal reservoirs with temperatures below 210 °C. mdpi.comsciforum.net However, its stability decreases at higher temperatures, and it degrades rapidly above 260 °C. mdpi.comsciforum.net

The detection of fluorescein in formation water samples can be achieved using methods like high-performance liquid chromatography with fluorescence detection (HPLC/FLD), often preceded by solid-phase extraction (SPE) to prepare the samples. researchgate.net

Table 2: Research Findings on Fluorescein as a Petroleum Reservoir Tracer

| Finding | Details | Source(s) |

|---|---|---|

| Application | Determining reservoir connectivity and fluid movement. | researchgate.net |

| Stability | Stable in regular downhole conditions; applicable in geothermal reservoirs < 210°C. | mdpi.comsciforum.net |

| Adsorption | Low adsorption on formation rock, particularly carbonates. | mdpi.com |

| Recovery | Successfully used in a carbonate reservoir with 82.1% recovery. | mdpi.comsciforum.net |

| Detection Method | HPLC with fluorescence detection (HPLC/FLD). | researchgate.net |

Development of Fluorescent Probes and Chemical Sensors

The excellent photophysical properties of fluorescein, such as its high quantum yield and long-wavelength emission, make it a foundational structure for the development of fluorescent probes and sensors. rsc.orgnih.gov These sensors are designed to detect a wide range of analytes, from metal ions to biologically important molecules.

Design Principles for Fluorescein-Based Sensing Platforms

The design of fluorescein-based fluorescent probes often relies on modulating the fluorescence output of the fluorescein core in response to a specific analyte. Several key mechanisms are employed to achieve this "off-on" or "on-off" switching of fluorescence.

Photoinduced Electron Transfer (PeT): This is a primary mechanism controlling the fluorescence of fluorescein derivatives. acs.org In a typical PeT sensor, a receptor unit (electron donor) is attached to the fluorescein fluorophore (electron acceptor). In the "off" state, upon excitation, an electron is transferred from the donor to the excited fluorophore, quenching its fluorescence. acs.orgnih.gov When the receptor binds to the target analyte, its electron-donating ability is suppressed, inhibiting the PeT process and "turning on" the fluorescence. acs.orgnih.gov The efficiency of this process can be finely controlled, providing a quantitative basis for the rational design of highly efficient fluorescent probes. acs.orgnih.gov

Spirocyclization: Many fluorescein-based probes utilize a reversible spirocyclization mechanism. nih.govnih.gov The fluorescein molecule is chemically modified to exist in a non-fluorescent, closed spirolactone form. nih.govresearchgate.net Interaction with a specific analyte induces a ring-opening reaction, converting the molecule to its highly fluorescent, open quinone form. nih.govresearchgate.net This mechanism provides a robust method for creating "off-on" fluorescent sensors. nih.gov

Other mechanisms used in the design of fluorescent probes include Förster Resonance Energy Transfer (FRET) and Intramolecular Charge Transfer (ICT). nih.govwiley.com

Luminescence-Based Detection of Metal Ions and Small Molecules

Fluorescein derivatives have been successfully engineered to act as selective chemosensors for various metal ions and small molecules. rsc.orgnih.gov These sensors are crucial for applications in environmental monitoring, as they can detect toxic heavy metal ions in aqueous media. google.commdpi.com

Metal Ion Detection: By incorporating specific metal ion binding sites (receptors) into the fluorescein structure, chemists have created probes with high selectivity and sensitivity for ions such as Ag+, Cu2+, and Hg2+. mdpi.comrsc.orgnih.gov For example, fluorescein-based chemosensors with thiomorpholine (B91149) or methylpiperazine substituents have been shown to exhibit selective fluorescence responses to silver ions (Ag+). rsc.org Similarly, a probe synthesized from fluorescein, hydrazine (B178648) hydrate, and 5-p-nitrophenylfurfural demonstrated rapid and selective detection of copper ions (Cu2+) with a detection limit of 0.10 μM. nih.gov The detection mechanism often involves the analyte-induced opening of the non-fluorescent spirolactone ring. rsc.org

Small Molecule Detection: The principles of fluorescent probe design are also applied to detect biologically and environmentally relevant small molecules. nih.govmdpi.com For instance, aptamer-based sensors using a single dye-labeled oligonucleotide and quencher metal ions have been developed to signal the presence of small molecules like L-tyrosinamide and cocaine. nih.gov Reactivity-based fluorescent probes have also been designed to detect biogenic amines such as cadaverine, which is a biomarker for food freshness. rsc.org

Table 3: Examples of Fluorescein-Based Luminescent Sensors

| Target Analyte | Sensor Design Principle | Key Finding | Source(s) |

|---|---|---|---|

| Silver (Ag+) | Spirolactone ring opening / Chelation Enhanced Fluorescence (CHEF/CHEQ) | Chemosensors with thiomorpholine/methylpiperazine groups show high selectivity for Ag+. | rsc.orgrsc.org |

| Copper (Cu2+) | Analyte-induced complexation and fluorescence "turn-on" | A probe based on fluorescein and 5-p-nitrophenylfurfural detects Cu2+ with a 0.10 μM limit. | nih.gov |

| Mercury (Hg2+) | Analyte-induced complexation | Fluorescein-hydrazone derivatives act as chemosensors for Hg2+ in water. | mdpi.com |

| Small Molecules | Aptamer-based quenching/dequenching | Single dye-labeled aptamers can detect targets like L-tyrosinamide and cocaine. | nih.gov |

Enzyme Activity Assays and Biosensor Development

Fluorescence-based assays are powerful tools for studying enzyme kinetics and for high-throughput screening in drug discovery due to their high sensitivity and real-time monitoring capabilities. mdpi.comnih.gov Fluorescein and its derivatives are frequently used in these applications. researchgate.netpatsnap.com

Enzyme Activity Assays: A common method involves using a non-fluorescent substrate that becomes fluorescent upon enzymatic action. sigmaaldrich.com A classic example is the use of Fluorescein diacetate (FDA). FDA is a non-fluorescent molecule that can be hydrolyzed by esterase enzymes to produce the highly fluorescent fluorescein. protocols.io The rate of fluorescence increase is directly proportional to the enzyme's activity. protocols.io This assay is used to measure the enzymatic activity in various samples, including algal cultures, to identify enzymes capable of degrading plastics. protocols.io

Biosensor Development: Fluorescein is a key component in the fabrication of optical biosensors. researchgate.netrsc.org These analytical devices convert a biological response into a measurable optical signal. researchgate.net For example, fluorescein can be conjugated to proteins to create biosensors. In one study, a thermostable β-lactamase mutant was conjugated with fluorescein at its active site. acs.org The binding of β-lactam antibiotics to the enzyme caused a conformational change that enhanced the fluorescence signal, allowing for the detection of these antibiotics. acs.org Furthermore, self-assembling fluorescein polymers have been used to create nanoparticles for highly sensitive optical biosensors, improving the detection limits for biomolecules like bovine serum albumin. rsc.org

Integration in Advanced Materials Science and Optoelectronic Devices

The unique electronic and optical characteristics of this compound have made it a subject of investigation for applications in sophisticated electronic and optical systems.

Research has demonstrated that this compound exhibits properties consistent with those of a p-type organic semiconductor. mdpi.com Investigations into its electrical conductivity and optical properties have been conducted over various temperatures. researchgate.net The conductivity of the material increases with temperature, a characteristic behavior of semiconductors. uokerbala.edu.iq

The mechanism of charge transport in thin films of the material is complex and has been described in terms of models such as three-dimensional hopping conduction and grain boundary scattering. researchgate.netresearchgate.net The delocalization of π-electrons within its aromatic structure is considered a key factor in its semiconducting nature. researchgate.net Electronic parameters, including electrical conductivity, activation energy, and the optical band gap, have been determined and found to be in agreement with values typical for organic semiconductors. researchgate.netuokerbala.edu.iqresearchgate.net

Table 1: Electronic and Optical Properties of this compound as an Organic Semiconductor

| Parameter | Reported Value | Source(s) |

|---|---|---|

| Electrical Conductivity (σ) at 298 K | 1.46 x 10⁻⁵ S/cm | researchgate.net |

| Activation Energy (E) | 0.42 eV | researchgate.net |

| Optical Band Gap (Eg) | 2.46 eV (indirect allowed) | researchgate.net |

| Semiconductor Type | p-type | mdpi.com |

Luminescent Solar Concentrators (LSCs) are devices that use luminophores dispersed in a waveguide to absorb sunlight and re-emit it at a longer wavelength. The emitted light is then guided by total internal reflection to photovoltaic cells at the edges. nih.gov this compound is utilized as a fluorescent dye in LSCs due to its strong absorption in the visible spectrum and efficient light emission. mdpi.comresearchgate.net

Table 2: Photophysical Properties of this compound

| Property | Wavelength/Value | Source(s) |

|---|---|---|

| Peak Absorption (λabs) | ~494 nm | mdpi.comscbt.comwikipedia.org |

| Peak Emission (λem) | ~512 - 521 nm | mdpi.comscbt.comwikipedia.org |

| Appearance | Orange-red to dark red powder | himedialabs.comnih.gov |

| Fluorescence Color | Intense yellowish-green | nih.gov |

This compound has been successfully integrated into various composite materials to enhance their optical functionalities. These composites leverage the dye's inherent fluorescence while improving stability and processability.

One area of research involves the synthesis of polymer composite films, such as those made with poly(vinyl alcohol) (PVA). FSS/PVA composite films have been developed for applications like optical filters. researchgate.net Another approach involves doping nanosized silica (B1680970) (SiO₂) spheres with the dye using Stöber's method. exlibrisgroup.com This process yields a fluorescent material that retains the excellent optical properties of the original dye but with enhanced optical stability. exlibrisgroup.com The surface of these SiO₂ spheres can be further modified, for example by adding 4-dimethylaminobenzoic acid, to create functional composites for specific applications like the development of latent fingerprints on various substrates. exlibrisgroup.com

Epoxy resin composites embedded with this compound have also been studied. The interaction between the dye and the epoxy matrix can lead to charge transfer, affecting the material's optical band gap and nonlinear optical properties. researchgate.net

As a sodium salt, this compound is a prime example of a sodium-based luminophore. mdpi.com A luminophore is a chemical compound that exhibits luminescence. Its strong fluorescence, characterized by a high quantum yield, makes it an effective emitter of light upon excitation. scbt.com This property is fundamental to its applications in LSCs and fluorescent labeling. scbt.comresearchgate.net The fluorescence intensity is dependent on factors such as concentration and the pH of the solution. mdpi.com

The potential of fluorescein derivatives as photocatalysts is an emerging area of interest, although less established than their role as luminophores. The ability of the molecule to absorb light and exist in an excited state suggests potential for mediating photochemical reactions. Its structure, featuring extensive conjugation and oxygen atoms, allows it to act as a ligand in metal-organic frameworks (MOFs), which can have catalytic applications. iscientific.org

Fabrication and Characterization of Composite Materials with Enhanced Optical Properties

Advanced Biological and Cell Biology Research Tools (Excluding Clinical Diagnostics)

In fundamental biological research, this compound and its derivatives are indispensable tools for visualizing and tracking cellular components and processes. scbt.com

Fluorescein and its derivatives are widely used as fluorescent labels in microscopy and flow cytometry. scbt.comwikipedia.org The ability to attach these fluorescent tags to biomolecules like proteins, nucleic acids, and peptides without significantly disrupting their biological function is a key advantage. scbt.comsigmaaldrich.com This allows researchers to observe the location, movement, and interactions of these molecules within living or fixed cells with high sensitivity. scbt.com

Derivatives such as Fluorescein isothiocyanate (FITC) are commonly used to label proteins for immunofluorescence staining. sigmaaldrich.com Other variants like Fluorescein-maleimide are designed to react specifically with thiol groups on molecules. medchemexpress.com These labeled biomolecules serve as probes in a variety of research techniques, including fluorescence microscopy, enabling the detailed mapping of molecular distributions in cells and tissues. scbt.comnih.gov The small size of the fluorescein molecule, approximately 1 nm, makes it an effective label for a wide range of biological applications. dbc.wroc.pl

Development of Probes for In Situ Hybridization

This compound is a key component in the synthesis of fluorescently labeled probes for in situ hybridization (ISH) techniques. These probes are instrumental in identifying specific DNA and RNA sequences within the cellular environment.

Fluorescein-labeled nucleotides, such as fluorescein-12-dUTP and fluorescein-12-UTP, are incorporated into DNA or RNA probes. biotium.comcanvaxbiotech.com This can be achieved through methods like polymerase chain reaction (PCR), nick translation, or random priming. sigmaaldrich.commarketresearchfuture.com For instance, a PCR labeling mix containing fluorescein-12-dUTP allows for the direct synthesis of fluorescently labeled DNA probes, which are particularly useful when working with limited amounts of template DNA. sigmaaldrich.com Similarly, kits are available to generate randomly fluorescein-modified RNA probes via in vitro transcription. canvaxbiotech.comjenabioscience.com These probes are suitable for various applications, including hybridization to tissues, Southern blots, and Northern blots. canvaxbiotech.com

The resulting fluorescein-labeled probes can be detected directly through fluorescence spectroscopy or microscopy. canvaxbiotech.comjenabioscience.com This direct detection method offers a simpler and often faster alternative to indirect methods that require additional enzymatic or antibody-based detection steps. In multicolor fluorescence in situ hybridization (FISH) experiments, fluorescein-labeled probes can be used in combination with probes labeled with other fluorophores, such as cyanine (B1664457) dyes, to simultaneously detect multiple targets. nih.gov While cyanine-labeled probes may offer higher fluorescence intensity and greater photostability, fluorescein remains a widely used and effective fluorophore for FISH applications. nih.gov

The development of specific probes, such as those targeting the IKZF1 gene deletion in acute lymphoblastic leukemia, demonstrates the clinical utility of fluorescein-based FISH. nih.gov These custom-designed probe sets can accurately detect genetic deletions in both cell lines and clinical samples, providing valuable diagnostic information. nih.gov

Elucidation of Amyloid Fibril Architecture via Excited State Dynamics

The unique photophysical properties of fluorescein are being harnessed to investigate the complex architecture of amyloid fibrils, which are associated with numerous neurodegenerative diseases. researchgate.netnih.gov By covalently attaching fluorescein to the N-termini of peptide sequences known to form amyloid structures, researchers can use ultrafast time-resolved absorption and fluorescence spectroscopy to gain insights into the organization of protein chains within the aggregates. researchgate.netnih.gov

This spectroscopic approach allows for the differentiation of various β-sheet geometries, such as anti-parallel in-register, parallel in-register, and anti-parallel out-of-register arrangements. researchgate.netnih.gov The dynamics of fluorescein's relaxation from its excited state are particularly sensitive to the local microenvironment created during peptide aggregation. researchgate.netosti.gov Specifically, the non-fluorescent cation form of fluorescein has shown remarkable sensitivity to these environmental changes. researchgate.netosti.gov